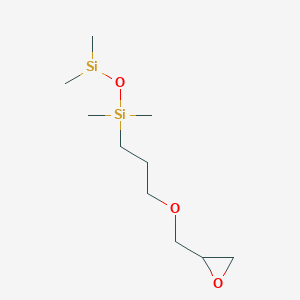

(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of a glycidoxypropyl group attached to a disiloxane backbone. This compound is notable for its unique combination of organic and inorganic components, which imparts it with a range of useful properties. It is widely used in various industrial and scientific applications due to its reactivity and compatibility with different materials.

Mechanism of Action

Target of Action

The primary targets of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane are glass substrates and various organic compounds. The compound binds well with glass substrates, creating a three-dimensional matrix . It also interacts with organic compounds such as amides, alcohols, thiols, and acids .

Mode of Action

This compound is a bifunctional organosilane with three methoxy groups on one side and an epoxy ring on the other . The methoxy groups bind well with glass substrates, creating a three-dimensional matrix . The epoxy group is reactive with amides, alcohols, thiols, and acids . This compound is highly reactive in water and can be used as a linking agent between the surface of the silica and the polymeric matrix .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of a three-dimensional matrix on glass substrates . It also influences the pathways related to the reaction of the epoxy group with amides, alcohols, thiols, and acids .

Pharmacokinetics

Its high reactivity in water suggests that it may have significant absorption, distribution, metabolism, and excretion (adme) properties . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The action of this compound results in the formation of a three-dimensional matrix on glass substrates . This enhances the dry and wet adhesion of epoxy coatings . It also results in the creation of a reactive surface for one-step and high-density protein immobilization .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of water, which enhances its reactivity . The efficacy and stability of the compound may also be affected by the nature of the glass substrates and the specific organic compounds it interacts with .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane typically involves the hydrosilylation reaction of allyl glycidyl ether with 1,1,3,3-tetramethyldisiloxane. This reaction is catalyzed by platinum-based catalysts, such as platinum divinyltetramethyldisiloxane complex. The reaction is carried out under an inert atmosphere, typically at temperatures ranging from 60°C to 80°C, to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions: (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:

Epoxy Ring-Opening Reactions: The glycidoxy group can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of hydroxyl, amino, or thiol-functionalized products.

Hydrolysis and Condensation: The siloxane backbone can undergo hydrolysis and condensation reactions, particularly in the presence of moisture, leading to the formation of silanol groups and subsequent cross-linking.

Common Reagents and Conditions:

Epoxy Ring-Opening: Common reagents include primary and secondary amines, alcohols, and thiols. These reactions are typically carried out at room temperature or slightly elevated temperatures.

Hydrolysis and Condensation: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are often used to facilitate these reactions. The reactions are typically conducted at ambient conditions.

Major Products Formed:

Epoxy Ring-Opening: The major products include hydroxyl, amino, or thiol-functionalized siloxanes.

Hydrolysis and Condensation: The major products are silanol-functionalized siloxanes and cross-linked siloxane networks.

Scientific Research Applications

(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane finds extensive use in various scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of hybrid organic-inorganic materials, which are employed in coatings, adhesives, and sealants.

Biology: The compound is used in the functionalization of biomolecules and surfaces for biosensor applications.

Medicine: It is utilized in the development of drug delivery systems and biomedical devices due to its biocompatibility and reactivity.

Industry: The compound is employed in the production of high-performance materials, such as silicone elastomers and resins, which are used in electronics, automotive, and construction industries.

Comparison with Similar Compounds

(3-Glycidoxypropyl)trimethoxysilane: Similar in structure but with three methoxy groups instead of a disiloxane backbone. It is used in similar applications but offers different reactivity and properties.

(3-Aminopropyl)triethoxysilane: Contains an amino group instead of a glycidoxy group. It is used as a coupling agent and adhesion promoter in different contexts.

(3-Mercaptopropyl)trimethoxysilane: Contains a thiol group instead of a glycidoxy group. It is used for surface modification and as a cross-linking agent.

Uniqueness: (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is unique due to its combination of a glycidoxy group and a disiloxane backbone. This structure imparts it with distinct reactivity and compatibility with various materials, making it a valuable compound in diverse applications.

Biological Activity

(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is a siloxane compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, cytotoxic, and therapeutic effects.

- Chemical Formula : C10H24O3Si2

- Molecular Weight : 248.47 g/mol

- CAS Number : 17980-29-9

- Appearance : Clear liquid, colorless to light yellow

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| Staphylococcus aureus | 78.12 |

| Enterococcus faecalis | 75.0 |

These findings suggest that this compound may be useful in developing antimicrobial agents, particularly against drug-resistant strains .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma). The IC50 values were recorded as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

The compound demonstrated significant antiproliferative effects, indicating potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve interaction with cellular metabolic pathways. In silico studies suggest that it may inhibit key metabolic enzymes involved in nucleotide synthesis and redox balance, which are crucial for cancer cell proliferation .

Case Studies

A notable case study involved the application of this compound in a therapeutic context. Researchers investigated its use in a polymeric formulation aimed at enhancing drug delivery for cancer therapies. The results indicated improved bioavailability and targeted delivery to tumor sites when combined with this siloxane compound .

Safety and Toxicology

While promising in terms of biological activity, safety data for this compound remains limited. Preliminary assessments suggest low toxicity; however, comprehensive toxicological evaluations are necessary to ascertain safe usage levels in clinical applications .

Properties

InChI |

InChI=1S/C10H23O3Si2/c1-14(2)13-15(3,4)7-5-6-11-8-10-9-12-10/h10H,5-9H2,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBFPDQBRSRCEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)(C)CCCOCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O3Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.